![molecular formula C42H70F3N4O8PS B136717 N'-(1,2-Dimyristoyl-sn-glycero-3-phosphoethyl)-N-(3-(3-trifluoromethyl)diazirine)phenylthiourea CAS No. 137043-97-1](/img/structure/B136717.png)
N'-(1,2-Dimyristoyl-sn-glycero-3-phosphoethyl)-N-(3-(3-trifluoromethyl)diazirine)phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-Dimyristoyl-sn-glycero-3-phosphoethyl)-N-(3-(3-trifluoromethyl)diazirine)phenylthiourea, commonly known as DMTMM, is a chemical compound used in various scientific research applications. It is a highly reactive coupling reagent that is used in peptide synthesis, nucleic acid synthesis, and other biochemical reactions.
Mechanism of Action
DMTMM activates carboxylic acids by forming an active ester intermediate. The active ester intermediate then reacts with the amino group of the incoming amino acid to form a peptide bond. The reaction is highly efficient and produces a high yield of the desired product.
Biochemical and Physiological Effects
DMTMM has no known biochemical or physiological effects. It is used solely for scientific research purposes and is not intended for human or animal consumption.
Advantages and Limitations for Lab Experiments
DMTMM has several advantages for lab experiments. It is highly efficient and produces high yields of the desired product. It is also easy to use and does not require special handling or storage conditions. However, DMTMM has some limitations. It is highly reactive and can react with other compounds in the reaction mixture, leading to unwanted side reactions. It is also expensive and may not be suitable for large-scale synthesis.
Future Directions
There are several future directions for the use of DMTMM in scientific research. One area of interest is the synthesis of modified peptides and nucleic acids. DMTMM can be used to activate modified carboxylic acids for the synthesis of modified peptides and nucleic acids. Another area of interest is the development of new coupling reagents that are more efficient and produce higher yields of the desired product. Finally, the use of DMTMM in the synthesis of complex molecules such as natural products and pharmaceuticals is an area of active research.
Synthesis Methods
DMTMM is synthesized from 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine, 3-(3-trifluoromethyl)diazirine, and phenyl isothiocyanate. The reaction is carried out in the presence of a base catalyst such as triethylamine or N,N-diisopropylethylamine. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
DMTMM is widely used in scientific research for the synthesis of peptides, nucleic acids, and other biochemical reactions. It is a highly reactive coupling reagent that is used to activate carboxylic acids for peptide bond formation. It is also used to activate nucleotides for nucleic acid synthesis. DMTMM is highly efficient and produces high yields of the desired product.
properties
CAS RN |
137043-97-1 |
---|---|
Product Name |
N'-(1,2-Dimyristoyl-sn-glycero-3-phosphoethyl)-N-(3-(3-trifluoromethyl)diazirine)phenylthiourea |
Molecular Formula |
C42H70F3N4O8PS |
Molecular Weight |
879.1 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-[[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]carbamothioylamino]ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C42H70F3N4O8PS/c1-3-5-7-9-11-13-15-17-19-21-23-28-38(50)54-33-37(57-39(51)29-24-22-20-18-16-14-12-10-8-6-4-2)34-56-58(52,53)55-31-30-46-40(59)47-36-27-25-26-35(32-36)41(48-49-41)42(43,44)45/h25-27,32,37H,3-24,28-31,33-34H2,1-2H3,(H,52,53)(H2,46,47,59)/t37-/m1/s1 |
InChI Key |
AFJGDBXIBOKHSG-DIPNUNPCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC=CC(=C1)C2(N=N2)C(F)(F)F)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC=CC(=C1)C2(N=N2)C(F)(F)F)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC=CC(=C1)C2(N=N2)C(F)(F)F)OC(=O)CCCCCCCCCCCCC |
Other CAS RN |
137043-97-1 |
synonyms |
C14-PED N'-(1,2-dimyristoyl-sn-glycero-3-phosphoethyl)-N-(3-(3-trifluoromethyl)diazirine)phenylthiourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.